molecular formula C18H27N3O5 B586141 1-Keto Bambuterol-d9 CAS No. 1794885-30-5

1-Keto Bambuterol-d9

Katalognummer: B586141
CAS-Nummer: 1794885-30-5
Molekulargewicht: 374.485
InChI-Schlüssel: TWHUHQNUVSCRPV-GQALSZNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Keto Bambuterol-d9 is a deuterated analog of Bambuterol, a prodrug for the β2-adrenergic agonist terbutaline. The compound features a ketone group at the 1-position and nine deuterium atoms, which replace hydrogen atoms at specific sites to enhance metabolic stability and utility as an internal standard in analytical chemistry . Bambuterol itself (C₁₈H₂₉N₃O₅, MW 367.44 g/mol, CAS 81732-65-2) is enzymatically hydrolyzed to terbutaline, which acts on bronchial smooth muscle to alleviate respiratory conditions . The deuterium in this compound slows its metabolic degradation via the kinetic isotope effect, making it valuable for pharmacokinetic studies and high-precision quantification using mass spectrometry .

Eigenschaften

CAS-Nummer

1794885-30-5

Molekularformel

C18H27N3O5

Molekulargewicht

374.485

IUPAC-Name

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3/i1D3,2D3,3D3

InChI-Schlüssel

TWHUHQNUVSCRPV-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C

Synonyme

N,N-Dimethylcarbamic Acid C,C’-[5-[[(1,1-Dimethylethyl-d9)amino]acetyl]-_x000B_1,3-phenylene] Ester;  Dimethylcarbamic Acid 5-[[(1,1-Dimethylethyl-d9)amino]acetyl]-_x000B_1,3-phenylene Ester;  Bis[3’,5’-(N,N-dimethylcarbamoyloxi)]-2-N-_x000B_tert-butylaminoacetophenone-

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural and Functional Analogs

Structural Comparison

Key Observations :

  • Deuteration : 1-Keto Bambuterol-d9 shares functional parallels with Gabapentin-D10, where deuterium substitution improves metabolic stability and analytical detection .

Pharmacokinetic and Metabolic Stability

Table 2: Metabolic and Pharmacokinetic Profiles
Compound Half-Life (hr) Metabolic Pathway Deuteration Impact
Bambuterol ~10–15 Hydrolysis to terbutaline N/A
This compound Extended* Slowed hydrolysis due to D9 ↑ Metabolic stability
Gabapentin-D10 ~6–8 Renal excretion; minimal metabolism ↑ Plasma exposure (vs. non-D10)
Ketorolac 1-keto analog Not reported Oxidative degradation Altered genotoxicity profile

Notes:

  • *Deuteration in this compound delays enzymatic cleavage, extending its detection window in bioanalytical assays .

Q & A

Q. What analytical techniques are recommended for quantifying 1-Keto Bambuterol-d9 in biological matrices?

To ensure accurate quantification, use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Chromatographic conditions should include a C18 column (e.g., 5 µm, 4.6 × 150 mm), a mobile phase of 0.1% formic acid in water and acetonitrile (gradient elution), and detection at 313 nm for optimal sensitivity. Validate the method using deuterated internal standards to correct for matrix effects . For stability, store samples at -80°C to prevent degradation during analysis .

Q. How should researchers handle stability studies for this compound under varying pH and temperature conditions?

Design stability studies by incubating the compound in buffered solutions (pH 2–9) at 25°C, 37°C, and 4°C. Monitor degradation kinetics via HPLC at intervals (e.g., 0, 6, 24, 72 hours). Include control samples spiked with deuterated analogs to distinguish between chemical degradation and isotopic exchange. Stability thresholds should align with ICH guidelines (e.g., <10% degradation over 24 hours at 37°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA HCS and GHS guidelines: use PPE (gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation of dust. The compound is classified as acutely toxic (H302) and may cause organ damage with prolonged exposure (H373). Store in airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .

Q. How can researchers confirm the isotopic purity of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify deuterium incorporation at specific positions. Compare spectral data with non-deuterated analogs to identify isotopic shifts. Mass spectrometry (HRMS) should confirm a molecular ion peak at m/z [M+H]+ with a mass shift consistent with nine deuterium atoms (±0.001 Da tolerance) .

Q. What are the key parameters for designing dose-response studies with this compound in vitro?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include a vehicle control (e.g., DMSO ≤0.1%). Assay endpoints (e.g., cAMP production for β2-adrenergic receptor activation) should be measured using validated kits. Normalize data to cell viability (MTT assay) and perform triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?

Apply contradiction analysis frameworks:

  • Compare experimental variables (e.g., animal models, dosing routes, analytical methods) using meta-analysis tools.
  • Validate assay specificity using CRISPR-edited cell lines to rule off-target effects.
  • Replicate conflicting studies under standardized conditions (e.g., ISO 17025 guidelines) .

Q. What methodologies optimize the synthesis of this compound to minimize isotopic dilution?

Use deuterium oxide (D₂O) as a solvent in key reaction steps (e.g., keto-group deuteration) to prevent proton exchange. Monitor reaction progress via FT-IR for C-D bond formation (stretch at ~2200 cm⁻¹). Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and confirm isotopic integrity via LC-HRMS .

Q. How do researchers investigate the metabolic interplay between this compound and cytochrome P450 enzymes?

Conduct microsomal incubation assays with human liver microsomes (HLMs). Incubate this compound (10 µM) with NADPH-regenerating system for 60 minutes. Quench reactions with ice-cold acetonitrile and analyze metabolites via UPLC-QTOF. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific pathways .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate EC₅₀, Hill coefficient, and 95% confidence intervals. For heteroscedastic data, apply weighted least squares regression or Bayesian hierarchical modeling .

Q. How can researchers differentiate between active transport and passive diffusion mechanisms for this compound in blood-brain barrier studies?

Use dual-chamber in vitro models (e.g., MDCK-MDR1 cells). Compare permeability (Papp) in apical-to-basal vs. basal-to-apical directions. Inhibit P-glycoprotein with verapamil (10 µM) to assess transporter involvement. Validate findings with in vivo PET imaging using deuterated tracers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.